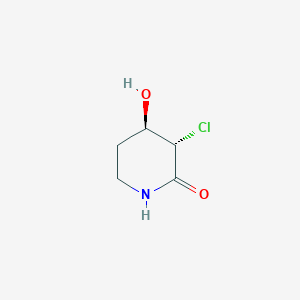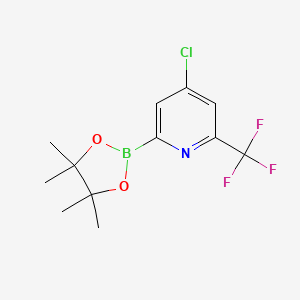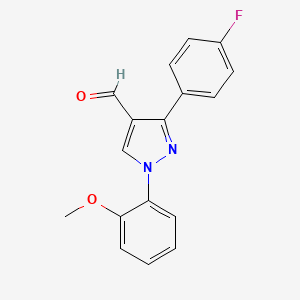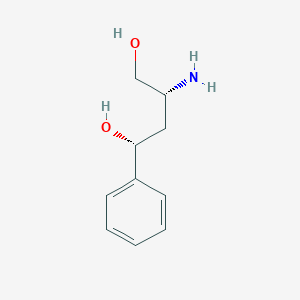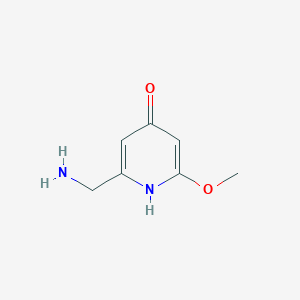
2-(Aminomethyl)-6-methoxypyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-methoxypyridin-4-OL is an organic compound that belongs to the class of aminomethyl pyridines This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with a methoxy group at the 6-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methoxypyridin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-6-methoxypyridine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction.
Another approach involves the reduction of 2-(Nitromethyl)-6-methoxypyridin-4-OL using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method is advantageous as it provides a direct route to the desired aminomethyl compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher throughput. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methoxypyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
2-(Aminomethyl)-6-methoxypyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methoxypyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and hydroxyl groups contribute to the compound’s overall reactivity and ability to interact with various enzymes and receptors. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-(Aminomethyl)-6-methoxypyridin-4-OL can be compared with other similar compounds such as:
2-(Aminomethyl)pyridine: Lacks the methoxy and hydroxyl groups, resulting in different reactivity and biological activity.
6-Methoxy-2-(methylamino)pyridine: Contains a methylamino group instead of an aminomethyl group, leading to variations in its chemical behavior.
4-Hydroxy-2-(aminomethyl)pyridine: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
The presence of both methoxy and hydroxyl groups in this compound makes it unique, providing a balance of hydrophilic and hydrophobic properties that enhance its versatility in various applications.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-3-6(10)2-5(4-8)9-7/h2-3H,4,8H2,1H3,(H,9,10) |
InChI Key |
RGXWSSGQCJMUFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


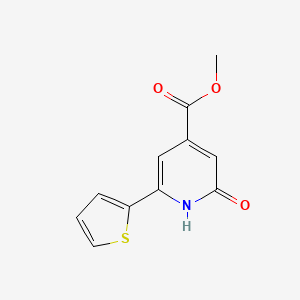
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14861802.png)
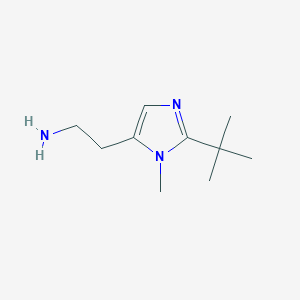
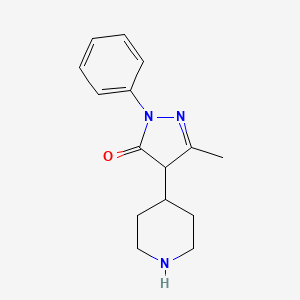
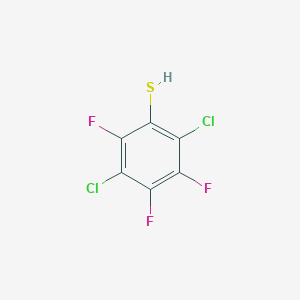


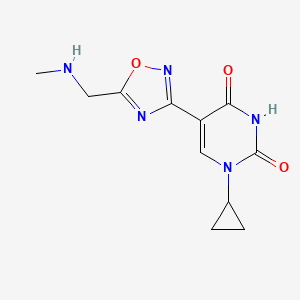
![[(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate](/img/structure/B14861842.png)
